Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate
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Overview
Description
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the 4th position, an aminoethyl group at the 6th position, and a methyl ester group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate typically involves the following steps:
Aminoethylation: The aminoethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the brominated pyridine with ethylenediamine under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2nd position with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiols, amines, alkoxides
Major Products Formed
Oxidation: Imines, nitriles
Reduction: De-brominated pyridine derivatives
Substitution: Thiolated, aminated, or alkoxylated pyridine derivatives
Scientific Research Applications
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the aminoethyl group allows for potential interactions with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2-aminoethyl)-4-chloropyridine-2-carboxylate
- Methyl 6-(2-aminoethyl)-4-fluoropyridine-2-carboxylate
- Methyl 6-(2-aminoethyl)-4-iodopyridine-2-carboxylate
Uniqueness
Methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding This can influence the compound’s reactivity and binding affinity in biological systems
Properties
Molecular Formula |
C9H11BrN2O2 |
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Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 6-(2-aminoethyl)-4-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)8-5-6(10)4-7(12-8)2-3-11/h4-5H,2-3,11H2,1H3 |
InChI Key |
KYQLJQJXNNIIPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CCN)Br |
Origin of Product |
United States |
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